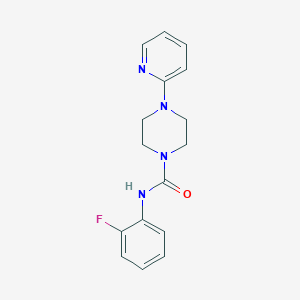

![molecular formula C13H12F3NO3S B5313090 1-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B5313090.png)

1-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C13H12F3NO3S and its molecular weight is 319.30 g/mol. The purity is usually 95%.

The exact mass of the compound 1-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide is 319.04899890 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

Fluridone is primarily recognized as a potent herbicide. Its mode of action involves inhibiting photosynthesis by disrupting the electron transport chain in chloroplasts. As a result, it effectively controls aquatic weeds and submerged plants. Researchers have explored its use in managing invasive aquatic species, such as hydrilla (Hydrilla verticillata) and Eurasian watermilfoil (Myriophyllum spicatum) .

Aquatic Ecosystem Management

Beyond herbicidal activity, fluridone plays a crucial role in maintaining balanced aquatic ecosystems. By selectively targeting unwanted plants, it helps preserve biodiversity and prevent the dominance of invasive species. Researchers continue to investigate its impact on non-target organisms and long-term ecological effects .

Algae Control

Fluridone’s effectiveness extends to controlling algae blooms in freshwater bodies. Algae, such as cyanobacteria (blue-green algae), can lead to water quality issues, including harmful algal blooms (HABs). Fluridone disrupts algal photosynthesis, reducing their growth and preventing excessive nutrient release .

Agricultural Applications

While primarily used in aquatic environments, fluridone has potential applications in agriculture. Researchers explore its use as a pre-emergent herbicide for terrestrial crops. By inhibiting weed growth early in the season, it could reduce competition and enhance crop yield. However, further studies are needed to optimize its efficacy and safety in agricultural settings .

Environmental Monitoring

Fluridone serves as a valuable tool for monitoring water quality. Its presence or absence in water bodies can indicate herbicide contamination, providing insights into human activities and environmental impact. Researchers use fluridone as a tracer to study water movement, dispersion, and retention .

Photodynamic Therapy (PDT)

In recent years, researchers have explored fluridone’s potential in photodynamic therapy (PDT). PDT combines a photosensitizer (like fluridone) with light to selectively destroy cancer cells. Fluridone’s ability to generate reactive oxygen species upon light exposure makes it an intriguing candidate for cancer treatment. However, this application is still in the early stages of investigation .

Eigenschaften

IUPAC Name |

5,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydro-3H-thieno[3,4-b]pyrrol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NO3S/c14-13(15,16)9-2-1-3-10(5-9)17-11-7-21(19,20)6-8(11)4-12(17)18/h1-3,5,8,11H,4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLCSDWLEALSHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CS(=O)(=O)CC2N(C1=O)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dimethyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5313007.png)

![(1-benzyl-4-piperidinyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5313011.png)

![3-[2-(3-methoxybenzyl)-4-morpholinyl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5313025.png)

![2-tert-butyl-6-(3,5-difluoro-4-methoxybenzoyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5313027.png)

![3-sec-butyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5313039.png)

![2-[2-(4-chlorophenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5313046.png)

![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5313064.png)

![N-(3,4-dimethoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5313075.png)

![(4R)-4-(4-{1-[(4-ethylbenzoyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5313089.png)

![N-(2-ethylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5313101.png)